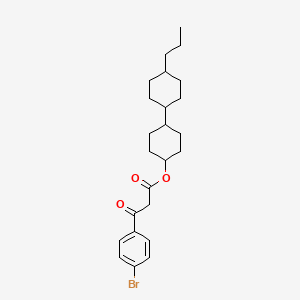
5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This compound has shown promising results in drug discovery, as well as in the development of new materials and technologies. In
科学的研究の応用
5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in drug discovery. This compound has shown promising results in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In addition, 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been investigated for its potential applications in the development of new materials and technologies, such as OLEDs and solar cells.
作用機序
The mechanism of action of 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to bind to certain receptors in the body, such as the serotonin receptor and the dopamine receptor.
Biochemical and Physiological Effects:
5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects in the body. This compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. In addition, 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been shown to improve cognitive function and memory in animal studies.
実験室実験の利点と制限
One advantage of using 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole in lab experiments is its relatively low toxicity and high solubility in various solvents. This compound is also relatively easy to synthesize, which makes it accessible for researchers. However, one limitation of using this compound is its limited stability under certain conditions, such as exposure to light and air.
将来の方向性
There are many potential future directions for research on 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the development of new drugs based on this compound for the treatment of various diseases, such as cancer and Alzheimer's disease. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the development of new materials and technologies. Other potential future directions include the investigation of the pharmacokinetics and pharmacodynamics of this compound, as well as the exploration of its potential interactions with other drugs and compounds.
合成法
The synthesis of 5-(diphenylmethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can be achieved through various methods, including the reaction of diphenylmethane with 4-methoxybenzohydrazide in the presence of phosphorus oxychloride, or through the reaction of 4-methoxybenzohydrazide with benzaldehyde in the presence of acetic anhydride and phosphoric acid. The yield of this compound can be improved through optimization of the reaction conditions, such as temperature, time, and reagent ratios.
特性
IUPAC Name |
5-benzhydryl-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O2/c1-25-19-14-12-18(13-15-19)21-23-22(26-24-21)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKWSWPHVXXYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B5138047.png)
![4-(4-bromo-2,5-dimethoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5138050.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5138068.png)
![2-[4-(4-nitrophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5138074.png)
![3-(3,4-dichlorophenyl)-5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B5138081.png)
![N-(3-isopropoxypropyl)-5-[(2-methoxy-4-methylphenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B5138089.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5138104.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5138109.png)
![4-butyl-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5138111.png)
![ethyl 4-{[2-(2-fluorophenyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5138128.png)
![4,4-dimethyl-2-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5138141.png)
